molecular formula C25H27N3O4 B11231851 N-(2-ethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(2-ethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11231851
M. Wt: 433.5 g/mol
InChI Key: KMPBGPBZAVFOGM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethoxyaniline and quinoline derivatives. The synthesis may involve:

    Cyclization: Formation of the quinoline ring.

    Substitution: Introduction of the piperidine moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxides: Studied for their diverse biological activities.

Uniqueness

N-(2-ethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide is unique due to its specific structural features, such as the ethoxyphenyl and piperidinylcarbonyl groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C25H27N3O4/c1-2-32-22-13-7-5-11-20(22)26-23(29)17-28-21-12-6-4-10-18(21)19(16-24(28)30)25(31)27-14-8-3-9-15-27/h4-7,10-13,16H,2-3,8-9,14-15,17H2,1H3,(H,26,29)

InChI Key

KMPBGPBZAVFOGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCCC4

Origin of Product

United States

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